3-chloro-4-methyl-1H-pyrazole
Description
3-Chloro-4-methyl-1H-pyrazole (CAS 134589-56-3) is a heterocyclic compound with the molecular formula C₄H₅ClN₂ and a molecular weight of 116.55 g/mol . It features a pyrazole ring substituted with a chlorine atom at position 3 and a methyl group at position 2. This compound is typically stored under inert conditions at 2–8°C to prevent degradation. Its applications span pharmaceutical intermediates, agrochemicals, and materials science due to its versatile reactivity and structural stability .
Properties
IUPAC Name |
5-chloro-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMXRGXWQATKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134589-56-3 | |
| Record name | 3-chloro-4-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-1-propyne with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at position 4 can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.
Reduction: Pyrazolines formed by the reduction of the pyrazole ring.
Scientific Research Applications
3-Chloro-4-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The presence of the chlorine atom and the methyl group in the pyrazole ring can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Electronic Features
Table 1: Structural Comparison of 3-Chloro-4-methyl-1H-pyrazole and Analogues
Key Observations :
- Substituent Effects: The position of chlorine (C3 vs. C5) and the presence of electron-withdrawing groups (e.g., aldehyde, phenoxy) significantly alter electronic properties. For example, the aldehyde group in 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde enhances electrophilicity, facilitating nucleophilic additions .
- Zwitterionic Properties : In 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate , the negative charge on the olate oxygen and positive charge on the pyrazole nitrogen create a zwitterionic structure, influencing solubility and intermolecular interactions .
Biological Activity
3-Chloro-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
This compound contains a chlorine atom and a methyl group in its pyrazole ring, which influences its biological activity. The compound acts through several mechanisms, including:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in bacterial cell wall synthesis or DNA replication, contributing to its antimicrobial effects.
- Interaction with Biological Targets : The structure facilitates binding to specific receptors or enzymes linked to disease processes, making it a candidate for drug development.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Rate (%) | Reference |
|---|---|---|
| Bacillus subtilis | 98 | |
| Escherichia coli | 95 | |
| Proteus vulgaris | 90 |
These findings indicate its potential as an effective antimicrobial agent.
Antifungal Activity
The compound also displays antifungal properties. In studies involving various fungal strains, it has been noted that:
- It shows significant inhibition against Aspergillus niger, making it a potential candidate for antifungal drug development .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory capabilities. In experimental models, it exhibited effects comparable to standard anti-inflammatory drugs:
- Model Used : Carrageenan-induced edema in mice.
- Results : The compound demonstrated notable reductions in inflammation, indicating its potential therapeutic use in inflammatory conditions .
Anticancer Potential
The anticancer activity of pyrazole derivatives is an area of growing interest. Research indicates that compounds similar to this compound can interact with cancer cell pathways:
- Mechanism : They may induce apoptosis in cancer cells by targeting specific signaling pathways .
- Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their biological activities. Among them, this compound showed the highest activity against both bacterial and fungal strains tested .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the 3 and 4 positions of the pyrazole ring could enhance biological activity. The presence of the chlorine atom was crucial for maintaining high affinity towards biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
